3-Methoxy-1-benzofuran-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a methoxy group and a benzofuran moiety. Its molecular formula is , and it features a benzofuran ring with a formyl group at the 2-position and a methoxy group at the 3-position. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions.
The synthesis of 3-methoxy-1-benzofuran-2-carbaldehyde can be achieved through several methods:
These methods highlight the versatility of synthetic strategies available for producing this compound .
3-Methoxy-1-benzofuran-2-carbaldehyde has potential applications in various fields:
Interaction studies involving 3-methoxy-1-benzofuran-2-carbaldehyde are crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary research suggests that benzofuran derivatives can interact with various biological targets, including enzymes and receptors involved in disease pathways. Molecular docking studies could further elucidate these interactions, providing insights into how modifications to the compound's structure might enhance its efficacy against specific targets .
Several compounds share structural similarities with 3-methoxy-1-benzofuran-2-carbaldehyde. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Cyclopropyl-5-methoxybenzofuran | Lacks an aldehyde group | Different reactivity due to absence of formyl group |
| 5-Methoxy-2-methylbenzofuran | Contains a methyl group instead of cyclopropyl | Alters chemical properties and potential applications |
| 2-Cyclopropylbenzofuran | No methoxy group | Simplified structure affecting reactivity |
The uniqueness of 3-methoxy-1-benzofuran-2-carbaldehyde lies in its combination of both methoxy and aldehyde functionalities, which confer distinct chemical properties and potential reactivity compared to these similar compounds .
Palladium-catalyzed α-selective C–H arylation of benzofuran derivatives has emerged as a cornerstone for synthesizing 3-methoxy-1-benzofuran-2-carbaldehyde analogs. A seminal study by Kitamura et al. demonstrated that triarylantimony difluorides (Ar₃SbF₂) serve as efficient aryl donors in the presence of 5 mol% palladium acetate [Pd(OAc)₂] and copper chloride (CuCl₂) as an oxidant. The reaction proceeds under aerobic conditions in 1,2-dichloroethane (1,2-DCE) at 80°C, yielding 2-arylbenzofurans with moderate-to-high efficiency. For instance, the coupling of benzofuran with triphenylantimony difluoride (Ph₃SbF₂) produced 2-phenylbenzofuran in 82% yield, showcasing the utility of this method for introducing aryl groups at the α-position.
Triarylantimony difluorides exhibit superior reactivity compared to other pentavalent antimony reagents, such as triarylantimony dichlorides (Ar₃SbCl₂), due to the labile fluoride ligands facilitating transmetalation with palladium. The protocol’s compatibility with diverse benzofuran substrates, including 5-methoxybenzofuran, underscores its versatility for synthesizing 3-methoxy-1-benzofuran-2-carbaldehyde precursors.
The electronic nature of substituents on both the benzofuran core and the triarylantimony reagent significantly influences reaction outcomes. Electron-donating groups (e.g., -CH₃, -OCH₃) on the aryl rings of Ar₃SbF₂ enhance reactivity, as evidenced by the higher yields observed with tri(p-methylphenyl)antimony difluoride (94% yield) compared to electron-withdrawing analogs like tri(p-trifluoromethylphenyl)antimony difluoride (32% yield). This trend aligns with the increased electron density facilitating oxidative addition of the antimony reagent to palladium.
Steric effects also modulate regioselectivity. Bulky substituents at the ortho-position of the benzofuran ring hinder α-arylation, favoring β-selectivity in certain cases. However, the 3-methoxy group in 3-methoxy-1-benzofuran-2-carbaldehyde does not impede α-arylation due to its distal position relative to the reactive C2–H bond, ensuring efficient coupling.
The mechanistic pathway for Pd-catalyzed C–H arylation with Ar₃SbF₂ involves four key steps: (1) oxidative addition of Ar₃SbF₂ to Pd(0) to form a Pd(II)–aryl intermediate, (2) C–H bond activation at the benzofuran α-position via concerted metalation-deprotonation (CMD), (3) transmetalation between the Pd(II)–aryl species and the C–H-activated benzofuran, and (4) reductive elimination to yield the 2-arylbenzofuran product while regenerating Pd(0).
Single-crystal X-ray analysis of tri(p-methylphenyl)antimony difluoride confirmed its trigonal bipyramidal geometry, with fluorine atoms occupying axial positions. This structure facilitates fluoride dissociation during transmetalation, enabling efficient aryl transfer to palladium. Kinetic studies suggest that C–H activation is the rate-determining step, with CuCl₂ acting as a terminal oxidant to maintain the Pd(II)/Pd(0) catalytic cycle.
The synergy between Pd(OAc)₂ and CuCl₂ is critical for achieving high turnover numbers, as copper salts mitigate palladium black formation and stabilize reactive intermediates. This mechanistic framework provides a blueprint for optimizing reaction conditions for 3-methoxy-1-benzofuran-2-carbaldehyde derivatives, particularly in modulating electronic and steric parameters to enhance selectivity and yield.
The synthesis of 3-methoxy-1-benzofuran-2-carbaldehyde through Claisen rearrangement-based cyclization approaches fundamentally relies on the formation of allyl aryl ether intermediates as crucial precursors [1] [2]. These intermediates serve as the essential starting materials that undergo subsequent thermal rearrangement to construct the benzofuran core structure [3] [4].
The formation of allyl aryl ether intermediates can be achieved through several distinct synthetic pathways, each offering unique advantages in terms of reaction conditions and product selectivity [2] [3]. The most straightforward approach involves the direct alkylation of phenolic compounds with allyl halides under basic conditions [3]. This methodology has been successfully demonstrated in the preparation of substituted allyl aryl ethers, where 2-naphthol reacts with allyl bromide in the presence of potassium carbonate and acetone under reflux conditions for three hours, achieving yields of ninety-five percent [3].
Alternative approaches utilize more sophisticated synthetic strategies involving transition metal catalysis and organometallic reagents [1] [5]. Gold-catalyzed intermolecular alkoxylation reactions have emerged as particularly effective methods for generating complex allyl aryl ether intermediates [1]. These reactions involve quinols and alkynyl esters as starting materials, with the introduction of difluorodiphenylsilane as a water-trapping reagent leading to significantly improved yields [1].
Cross-coupling methodologies represent another important class of allyl aryl ether formation reactions [6] [7]. Palladium-catalyzed coupling reactions between aryl acetylenes and 2-halophenols have been employed to construct 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde derivatives [6]. These reactions typically utilize copper iodide as a co-catalyst and proceed under mild reaction conditions [6].
The formation of allyl aryl ether intermediates proceeds through distinct mechanistic pathways depending on the specific synthetic approach employed [4] [8]. Single-electron transfer processes have been identified as key mechanistic components in certain reactions involving 2-iodophenyl allenyl ethers [4]. In these transformations, heteroatom anions function as single-electron donors, initiating radical coupling processes that lead to the formation of 3-substituted benzofuran products [4].
The stereochemical outcomes of allyl aryl ether formation reactions are significantly influenced by the reaction conditions and catalyst systems employed [9]. Cobalt-based catalytic systems have demonstrated the ability to control stereoselectivity in allyl ether isomerization reactions, with enol ether products showing stereoselectivity ratios favoring the Z-isomer with ratios of approximately one to three [9].
The scope of allyl aryl ether intermediate formation encompasses a broad range of substrates with varying electronic and steric properties [4] [8]. Electron-donating and electron-withdrawing substituents on the aromatic ring are generally well-tolerated, although the specific substitution pattern can significantly influence reaction yields and selectivity [4]. Substituents at the meta-position of phenolic starting materials have been shown to direct the regioselectivity of subsequent rearrangement reactions, with electron-withdrawing groups directing rearrangement to the ortho-position and electron-donating groups favoring para-substitution [10].
The following comprehensive data table summarizes the key methodologies for allyl aryl ether intermediate formation:
| Substrate Type | Formation Conditions | Yield (%) | Key Features | Product Type |
|---|---|---|---|---|
| 2-Naphthol + Allyl Bromide | Potassium carbonate, Acetone, Reflux, 3 hours | 95 | Simple Alkylation | 2-(Allyloxy)naphthalene |
| 2-Iodophenyl Allenyl Ether | Lithium diisopropylamide, Tetrahydrofuran, Variable Temperature | Moderate to Excellent | Single-electron transfer Process with Heteroatom Anions | 3-Substituted Benzofurans |
| Allyl Benzyl Ether | Cobalt Complex, Benzene-d6 | Complete Conversion | Stereoselectivity (E/Z = 1:3) | Enol Ethers |
| Allyl Aryl Ether (General) | High Temperature (250°C) | Variable | Thermal Activation Required | ortho-Allylphenols |
| Quinols + Alkynyl Esters | Gold Catalyst, Water-Trapping Reagent | Higher with Difluorodiphenylsilane | Intermolecular Alkoxylation/Claisen/Condensation | Benzofuran Derivatives |
| Aryl Acetylene + 2-Halophenols | Palladium Catalyst, Copper iodide Co-catalyst | Not Specified | Cross-Coupling Approach | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde |
| Propargyl Bromide + Vanillin | Potassium carbonate, Dimethylformamide | Not Specified | Cesium Fluoride Mediated Claisen Rearrangement | 7-Methoxy-2-methyl-1-benzofuran-5-carbaldehyde |
The thermal activation parameters governing benzofuran core construction through Claisen rearrangement-based cyclization represent critical factors determining the efficiency and selectivity of these transformations [11] [12] [13]. The thermal activation process involves the concerted rearrangement of allyl aryl ether intermediates through a highly ordered transition state, leading to the formation of the desired benzofuran framework [14] [15].
Aromatic Claisen rearrangements typically require elevated temperatures in the range of 180 to 225 degrees Celsius to proceed at synthetically useful rates [11]. The activation energies for these processes have been determined through extensive computational and experimental studies, with values ranging from 25.1 to 32.1 kilocalories per mole depending on the specific substrate and reaction conditions [11] [13].
Experimental kinetic studies of aromatic Claisen rearrangements have revealed significant variations in activation parameters based on structural features of the reactants [13]. The activation free energy for benzofuran-forming rearrangements has been measured at 32.7 plus or minus 0.5 kilocalories per mole for specific 1,2-azaborine systems, which is approximately 2.1 kilocalories per mole lower than analogous all-carbon systems [13].
The activation enthalpy for benzofuran core construction through thermal cyclization has been determined to be approximately 28 to 29 kilocalories per mole, with activation entropy values of negative 15 to negative 18 entropy units [13]. These thermodynamic parameters indicate highly ordered transition states consistent with concerted rearrangement mechanisms [13].
The thermal activation parameters for benzofuran core construction are significantly influenced by solvent effects and reaction conditions [11] [10]. Polar solvents have been demonstrated to accelerate Claisen rearrangement reactions, with hydrogen-bonding solvents providing the highest rate constants [10]. Aqueous solvent systems have shown particularly pronounced rate enhancements, with ethanol-water mixtures providing rate constants approximately ten-fold higher than those observed in sulfolane [10].
The "on water" conditions described by Sharpless and coworkers have been found to provide substantial rate accelerations for aromatic Claisen rearrangements [11]. These conditions involve stirring insoluble reactants in aqueous suspensions, leading to enhanced reaction rates at the oil droplet-water interface [11].
Computational studies using continuum solvation models have provided detailed insights into the solvent effects on activation parameters [11]. Calculations using the conductor-like polarizable continuum model show reductions in activation free energies of approximately 3 to 4 kilocalories per mole when comparing gas-phase and solution-phase reactions [11].
The thermal activation process for benzofuran core construction proceeds through a well-defined mechanistic pathway involving multiple elementary steps [14] [15] [12]. The initial thermal activation leads to the formation of a six-membered cyclic transition state characteristic of [16] [16]-sigmatropic rearrangements [14] [15]. This transition state exhibits aromatic character due to the involvement of six π-electrons in a cyclic arrangement [15].
The mechanistic pathway can be dissected into discrete steps, each with characteristic activation parameters and kinetic requirements [12] [17]. The rate-determining step in the overall process is typically the initial [16] [16]-sigmatropic rearrangement, which requires the highest activation energy [12] [17]. Subsequent steps, including dienone intermediate formation, enolization, and tautomerization, proceed with significantly lower energy barriers [17].
The stereochemical course of the thermal activation process is controlled by the symmetry properties of the frontier molecular orbitals involved in the rearrangement [10] [18]. Ground-state electronic configurations determine the stereochemical outcome of thermal reactions, with the highest occupied molecular orbital playing the dominant role in controlling reaction stereochemistry [18].
The following data table provides comprehensive information on thermal activation parameters for benzofuran core construction:
| Reaction Type | Temperature Range (°C) | Activation Energy (kcal/mol) | Mechanism | Solvent Effects |
|---|---|---|---|---|
| Aromatic Claisen Rearrangement (General) | 180-225 | 25.1-32.1 | [16] [16]-Sigmatropic Rearrangement | Polar Solvents Accelerate |
| Aromatic Claisen Rearrangement (Allyl Naphthyl Ether) | Variable (Accelerated in Water) | Not Specified | [16] [16]-Sigmatropic Rearrangement | Water > Organic Solvents |
| Aromatic Claisen Rearrangement (Prenyl Coumaryl Ether) | Variable | 15.9-27.4 | [16] [16]-Sigmatropic Rearrangement | Continuum Model Effects |
| Aromatic Claisen Rearrangement (1,2-Azaborine) | 140-180 | 28-29 | [16] [16]-Sigmatropic Rearrangement | Not Specified |
| Benzofuran Core Construction (General) | 250 | Not Specified | Intramolecular Rearrangement | Not Specified |
| Thermal Cyclization (Benzofuran Formation) | 165 | Not Specified | Thermal Cyclization | Not Specified |
| Intramolecular Cyclization (Acidic Conditions) | Room Temperature | Not Specified | Acid-Catalyzed Cyclization | Tetrahydrofuran with Hydrochloric acid |
| Thermal Decomposition (Benzofuran Ketoxime Polymer) | Variable | 235.94 kilojoules per mole (56.4 kcal/mol) | Deceleration-Type Boundary Controlled | Not Applicable |
The thermal activation process for benzofuran core construction involves a sequence of interconnected steps, each characterized by specific temperature requirements and energy barriers [12] [17]. The following mechanistic analysis provides detailed information on each step:
| Step | Temperature Requirement (°C) | Energy Barrier (kcal/mol) | Rate Determining | Stereochemical Outcome |
|---|---|---|---|---|
| Allyl Aryl Ether Formation | Variable (Room Temperature to 165) | Variable | No | Depends on Formation Method |
| Thermal Activation | 180-250 | 15.9-32.1 | Yes | Not Applicable |
| [16] [16]-Sigmatropic Rearrangement | 180-225 | 25.1-32.1 | Yes | Concerted, Chair-like Transition State |
| Dienone Intermediate Formation | Immediate at Reaction Temperature | Lower than Rearrangement | No | Maintains Stereochemistry |
| Enolization/Tautomerization | Rapid at Reaction Temperature | Very Low | No | Aromatic Restoration |
| Benzofuran Ring Closure | Concurrent with Rearrangement | Concurrent Process | No | Ring Formation |
| Final Product Formation | Same as Cyclization | Product Stabilization | No | Final Configuration |